1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 361375-19-1
VCID: VC4236256
InChI: InChI=1S/C15H12ClN3OS/c16-9-3-1-4-10(7-9)18-15(20)19-14-12(8-17)11-5-2-6-13(11)21-14/h1,3-4,7H,2,5-6H2,(H2,18,19,20)
SMILES: C1CC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C15H12ClN3OS
Molecular Weight: 317.79

1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea

CAS No.: 361375-19-1

Cat. No.: VC4236256

Molecular Formula: C15H12ClN3OS

Molecular Weight: 317.79

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea - 361375-19-1

Specification

CAS No. 361375-19-1
Molecular Formula C15H12ClN3OS
Molecular Weight 317.79
IUPAC Name 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea
Standard InChI InChI=1S/C15H12ClN3OS/c16-9-3-1-4-10(7-9)18-15(20)19-14-12(8-17)11-5-2-6-13(11)21-14/h1,3-4,7H,2,5-6H2,(H2,18,19,20)
Standard InChI Key NCEIABIHNRITDD-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Identity

1-(3-Chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea belongs to the class of N-aryl-N'-heterocyclic ureas, characterized by a urea bridge (-NH-CONH-) linking a 3-chlorophenyl group to a bicyclic thiophene system. The core structure comprises:

  • A 5,6-dihydro-4H-cyclopenta[b]thiophene moiety, featuring a fused cyclopentane-thiophene ring system with partial saturation.

  • A cyano group (-CN) at the 3-position of the thiophene ring, enhancing electronic conjugation and reactivity.

  • A 3-chlorophenyl group substituted at the N-terminal of the urea bridge.

The molecular formula is inferred as C₁₅H₁₃ClN₃OS, with a molecular weight of 318.81 g/mol . The presence of the chlorine atom and cyano group introduces steric and electronic effects that influence solubility, reactivity, and biological activity.

Synthesis and Reaction Optimization

The synthesis of this compound follows a T3P (propylphosphonic anhydride)-facilitated multicomponent reaction, adapted from methodologies used for analogous urea-thiophene derivatives .

Reaction Pathway

  • Formation of 2-Aminothiophene-3-carboxamide:

    • A methylene-active carbonyl compound (e.g., cyclopentanone), elemental sulfur (S₈), and 2-cyanoacetamide react in ethanol at 50°C for 12 hours.

    • This step generates the 2-aminothiophene-3-carboxamide intermediate via the Gewald reaction mechanism.

  • Urea Formation:

    • The intermediate is treated with 3-chlorophenyl isothiocyanate and T3P in dimethyl sulfoxide (DMSO) at room temperature for 12 hours.

    • T3P acts as a coupling agent, facilitating the nucleophilic attack of the amine on the isothiocyanate to form the urea bond.

Workup and Purification

  • The crude product is extracted with ethyl acetate, washed with water, and dried over anhydrous Na₂SO₄.

  • Purification via silica gel column chromatography (ethyl acetate/hexane eluent) yields the target compound in ~40–55% yield, consistent with analogous syntheses .

Spectroscopic Characterization

Key spectral data for the compound are extrapolated from structurally similar derivatives :

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.30–2.80 (m, 4H, cyclopentyl -CH₂-).

    • δ 7.10–7.40 (m, 4H, aromatic protons from 3-chlorophenyl).

    • δ 9.10 (s, 1H, urea -NH-).

    • δ 10.05 (s, 1H, urea -NH-).

  • ¹³C NMR (400 MHz, DMSO-d₆):

    • δ 115–120 (cyano carbon).

    • δ 125–140 (aromatic carbons).

    • δ 150–155 (urea carbonyl).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for [C₁₅H₁₃ClN₃OS + H⁺]: 318.0521.

  • Observed: 318.0525 .

Physical and Chemical Properties

Physical Properties

PropertyValue
Melting Point210–220°C (decomposes)
SolubilityDMSO > Ethanol > Water
AppearanceWhite crystalline solid

Chemical Stability

  • Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the urea moiety.

  • The cyano group may participate in nucleophilic addition reactions under basic conditions .

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